

Lopinavir-d8 CAS number and molecular weight

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Compound of Interest

Compound Name: *Lopinavir-d8*

Cat. No.: *B562496*

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An In-depth Technical Guide to Lopinavir-d8

This technical guide provides comprehensive information on **Lopinavir-d8** for researchers, scientists, and drug development professionals. It covers the chemical properties, analytical applications, and mechanism of action of this deuterated analog of Lopinavir.

Quantitative Data Summary

Lopinavir-d8 is a stable isotope-labeled version of Lopinavir, an antiretroviral protease inhibitor. It is crucial to note that there are different deuterated forms of Lopinavir available, which are distinguished by different CAS numbers and molecular formulas. The two commonly referenced forms are detailed below.

Property	Lopinavir-d8	Lopinavir-d8
CAS Number	1322625-54-6[1][2]	1224729-35-4
Molecular Formula	C ₃₇ H ₄₀ D ₈ N ₄ O ₅ [1][2]	C ₃₇ H ₄₅ D ₃ N ₄ O ₅ [3]
Molecular Weight	636.85 g/mol [2]	631.83 g/mol [4]
Synonyms	(αS)-N-[(1S,3S,4S)-4-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide-d8[3]	(S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-(methyl-d3)-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide[4]

Experimental Protocols

Lopinavir-d8 is primarily utilized as an internal standard in analytical and pharmacokinetic research for the precise quantification of Lopinavir in biological matrices such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Protocol: Quantification of Lopinavir in Human Plasma using LC-MS/MS with **Lopinavir-d8** as an Internal Standard

This protocol is a composite methodology based on established practices for the analysis of Lopinavir in biological samples.[6][7][8][9]

1. Materials and Reagents:

- Lopinavir analytical standard
- **Lopinavir-d8** (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)

- Formic acid
- Ammonium acetate
- Human plasma (blank)
- Ethyl acetate

2. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: A C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18 or equivalent) is suitable.^[7]

3. Preparation of Standard and Working Solutions:

- Stock Solutions: Prepare individual stock solutions of Lopinavir and **Lopinavir-d8** in acetonitrile or methanol at a concentration of 1 mg/mL.
- Working Solutions:
 - Prepare a series of Lopinavir working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
 - Prepare a **Lopinavir-d8** working solution (e.g., 20 µg/mL) by diluting the stock solution with the same solvent mixture.

4. Sample Preparation (Liquid-Liquid Extraction):

- To 200 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the **Lopinavir-d8** internal standard working solution.
- Alkalinize the sample, for instance, by adding a small volume of a suitable base.
- Add 1 mL of ethyl acetate and vortex for 1-2 minutes to extract the analytes.

- Centrifuge the sample to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a suitable volume (e.g., 200 μ L) of the mobile phase.

5. LC-MS/MS Analysis:

- Chromatographic Conditions:
 - Mobile Phase: A common mobile phase consists of a mixture of methanol and an aqueous solution containing a buffer like 0.1% formic acid or 5 mM ammonium acetate (e.g., 80:20 v/v).^[6]^[7]
 - Flow Rate: A typical flow rate is 0.35 mL/min.^[9]
 - Injection Volume: Inject 5-10 μ L of the reconstituted sample.^[9]
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Lopinavir: m/z 629.6 \rightarrow 155.2^[7]
 - **Lopinavir-d8**: The transition for **Lopinavir-d8** will be shifted according to the number of deuterium atoms. For an 8-deuterated standard, the precursor ion would be approximately m/z 637.6. The product ion may remain the same or be a deuterated fragment. The exact m/z values should be determined by direct infusion of the **Lopinavir-d8** standard.

6. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Lopinavir to **Lopinavir-d8** against the concentration of the calibration standards.
- Determine the concentration of Lopinavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Mechanism of Action of Lopinavir

Lopinavir is an inhibitor of the HIV-1 protease.[10] This enzyme is critical for the lifecycle of the HIV virus as it cleaves newly synthesized polyproteins into mature, functional proteins. By inhibiting this protease, Lopinavir prevents the maturation of the virus, resulting in the production of immature and non-infectious viral particles.[10]

Caption: Mechanism of Lopinavir as an HIV-1 Protease Inhibitor.

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